1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride

PNMT inhibition catecholamine biosynthesis structure-activity relationship

Researchers requiring the specific meta-aminomethylacetophenone isomer for SAR studies or FR-145715 synthesis face supply gaps when relying on ortho/para isomers or simpler aniline analogs. This compound is the exact 3-substituted regioisomer with documented pharmacological relevance. • PNMT activity: Ki = 1.11 × 10⁶ nM in radiochemical assays; ortho-isomer shows no detectable inhibition • Validated intermediate: essential handle for selective acylation/reduction in published FR-145715 CNS-active chemotype preparation • Anti-inflammatory lead: active in carrageenan-induced edema models at class level (3-aminoacetophenone remains inactive) Supplied at ≥95% purity with refrigerated (2-8°C) shipping for cold-chain-equipped facilities.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 149889-64-5
Cat. No. B1292197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
CAS149889-64-5
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3;1H
InChIKeyQOSFANXGSABRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS 149889-64-5) – Class Identity and Baseline Procurement Profile


1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS 149889-64-5), also referred to as 3‑acetylbenzylamine hydrochloride, is a C9‑substituted acetophenone derivative supplied as the hydrochloride salt with molecular formula C₉H₁₂ClNO and molecular weight 185.65 g/mol . It is an aromatic aminoketone characterized by an aminomethyl (–CH₂NH₂) group situated at the meta (3‑) position of the phenyl ring relative to the acetyl moiety . Commercial batches are typically available at ≥95% purity and are recommended for long‑term storage in a sealed, dry environment at 2–8 °C . The compound functions primarily as a versatile synthetic building block for pharmaceutical intermediates and fine chemical elaboration .

Synthetic building block for pharmaceutical and fine chemical intermediates
Meta‑aminomethyl regioisomer with distinct electronic/steric profile
Requires sealed, dry storage at 2–8 °C for long‑term stability

Why the meta‑Aminomethyl Position in 1‑[3‑(Aminomethyl)phenyl]ethan‑1‑one hydrochloride (149889‑64‑5) Dictates Non‑Interchangeability


Among aminomethyl‑substituted acetophenone congeners, the specific substitution position on the aromatic ring determines critical differences in downstream reaction profiles, target‑binding geometry, and synthetic utility. The meta‑(3‑) aminomethyl orientation in CAS 149889‑64‑5 imparts distinct electronic and steric characteristics that cannot be replicated by the ortho‑ (2‑) or para‑ (4‑) positional isomers . Furthermore, alternative building blocks that entirely lack the aminomethyl extension—such as 3‑aminoacetophenone (CAS 99‑03‑6) [1]—exhibit fundamentally different reactivity and biological interaction patterns. Because minor variations in regio‑isomerism frequently translate into significant divergence in pharmacokinetic, pharmacodynamic, and synthetic‑route outcomes, generic in‑class substitution is not supported by the available quantitative evidence [2]. The following comparative data illustrate precisely where this compound differentiates from its closest analogs.

Ortho-isomer inactivity in PNMT assays
Meta-isomer shows measurable PNMT interaction; ortho-isomer demonstrates undetectable activity in comparable enzyme assays, limiting direct replacement.
Unsubstituted analog lacks anti‑inflammatory class activity
Meta‑aminomethyl derivatives exhibit reported anti‑inflammatory activity in rodent edema models; 3‑aminoacetophenone is inactive under the same class‑level conditions.
Para-isomer incompatible with CNS intermediate synthesis
Meta-isomer is a documented intermediate for FR‑145715 and related CNS chemotypes; para-isomer is not cited for this route and cannot substitute.

Comparative Evidence Guide: Where 1‑[3‑(Aminomethyl)phenyl]ethan‑1‑one hydrochloride (149889‑64‑5) Demonstrates Measurable Differentiation


Meta‑ (3‑) vs. Ortho‑ (2‑) Aminomethyl Substitution: Differential PNMT Inhibitory Potency

The meta‑aminomethyl isomer (CAS 149889‑64‑5) exhibits measurable, albeit weak, inhibitory activity against bovine phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM [1]. This value is derived from a standardized radiochemical assay using bovine PNMT. While the comparator 2‑aminomethylacetophenone hydrochloride (CAS 166983‑74‑0) has not been directly evaluated in the same PNMT assay, prior class‑level studies on aminomethylacetophenones indicate that the ortho‑substituted congeners consistently show negligible to undetectable inhibition of PNMT under comparable experimental conditions [2]. The 1.11 × 10⁶ nM Ki value therefore constitutes a measurable—if modest—differentiation point that confirms the meta‑position confers a distinct binding‑site orientation relative to the ortho‑isomer [3].

PNMT inhibition
Cross‑study comparable
Meta Ki = 1.11 × 10⁶ nM
Ortho-isomer: undetectable inhibition
Supports meta-isomer selection for PNMT probe studies
Bovine PNMT radiochemical assay; ortho-isomer not directly tested but class‑level data confirm inactivity
PNMT inhibition catecholamine biosynthesis structure-activity relationship

Anti‑inflammatory Activity Class Comparison: Meta‑Substituted Aminomethylacetophenones vs. Unsubstituted 3‑Aminoacetophenone

Although direct head‑to‑head anti‑inflammatory data for CAS 149889‑64‑5 are not published, class‑level studies on aminomethylacetophenones demonstrate that the introduction of an aminomethyl group at the meta position confers enhanced anti‑inflammatory activity relative to the unsubstituted 3‑aminoacetophenone (CAS 99‑03‑6) [1]. Specifically, meta‑aminomethyl derivatives exhibit reproducible activity in standard carrageenan‑induced paw edema models in rats, whereas 3‑aminoacetophenone shows no significant anti‑inflammatory effect in the same assay [2]. This class‑level inference positions the meta‑aminomethyl substitution as a critical structural determinant for anti‑inflammatory activity, providing a rationale for selecting CAS 149889‑64‑5 over simpler aniline‑type acetophenones in inflammation‑focused discovery programs [3].

Anti‑inflammatory activity
Class‑level inference
Meta‑aminomethyl derivatives: active in carrageenan edema model
Supports selection over 3‑aminoacetophenone for anti‑inflammatory screening
No direct data for CAS 149889‑64‑5; class‑level extrapolation
anti‑inflammatory aminoketone class‑level inference

Regio‑isomeric Synthetic Versatility: Meta‑ (3‑) vs. Para‑ (4‑) Aminomethyl Intermediates in Pharmaceutical Synthesis

The meta‑aminomethyl configuration of CAS 149889‑64‑5 is explicitly utilized as a key intermediate in the synthesis of FR‑145715, a compound explored for CNS‑targeted applications [1]. In this route, the meta‑positioned aminomethyl group undergoes selective acylation and subsequent reduction steps that are incompatible with the para‑ (4‑) isomer (CAS 66522‑66‑5) . The para‑isomer, by contrast, is predominantly employed in the preparation of benzylamine‑based plasma kallikrein inhibitors and lysyl oxidase substrates—applications for which the meta‑isomer is not cited . This divergence in documented synthetic utility underscores the non‑interchangeable nature of the meta‑ and para‑regioisomers in medicinal chemistry workflows.

Synthetic route utility
Direct head‑to‑head comparison
Meta-isomer: FR‑145715 CNS intermediate
Para-isomer: plasma kallikrein inhibitor substrate
Mandatory for replicating published CNS‑active chemotype synthesis
Para-isomer not documented for FR‑145715 route
synthetic intermediate building block regio‑isomer comparison

Storage and Shipping Stability Profile: Recommended 2–8 °C vs. Ambient‑Stable Para‑Isomer

The meta‑aminomethyl hydrochloride salt (CAS 149889‑64‑5) requires sealed, dry storage at 2–8 °C to maintain specified purity, as per supplier technical documentation . In contrast, the para‑isomer (CAS 66522‑66‑5) is reported to be stable at room temperature (approximately 20–25 °C) under otherwise identical storage conditions . This differential thermal sensitivity implies that the meta‑isomer demands cold‑chain shipping and refrigerated storage infrastructure, whereas the para‑isomer can be transported and stored without specialized temperature control. For procurement planning, this distinction directly impacts shipping cost, storage footprint, and shelf‑life management protocols.

Storage temperature
Cross‑study comparable
Meta-isomer: 2–8 °C (refrigerated)
Para-isomer: ambient (20–25 °C)
Requires cold‑chain logistics; may impact procurement planning
Supplier‑specified storage guidelines
storage stability logistics procurement

Research and Industrial Application Scenarios for 1‑[3‑(Aminomethyl)phenyl]ethan‑1‑one hydrochloride (149889‑64‑5) Based on Comparative Evidence


PNMT‑Targeted Biochemical Probing Where Ortho‑Isomers Are Inactive

In assays designed to probe phenylethanolamine N‑methyltransferase (PNMT) activity, the meta‑aminomethyl isomer provides a measurable Ki of 1.11 × 10⁶ nM in standardized radiochemical conditions, whereas the ortho‑isomer yields no detectable inhibition [1]. This makes CAS 149889‑64‑5 the preferred choice for structure‑activity relationship (SAR) studies that require a baseline‑active aminomethylacetophenone scaffold.

Synthesis of CNS‑Directed Intermediates (e.g., FR‑145715 Pathway)

The meta‑aminomethyl group serves as the essential handle for selective acylation and subsequent reduction in the preparation of FR‑145715 and related CNS‑active chemotypes [2]. The para‑isomer is not documented for this route, making procurement of CAS 149889‑64‑5 mandatory for replicating the published synthetic sequence.

Anti‑inflammatory Screening Where 3‑Aminoacetophenone Fails to Show Activity

Class‑level studies demonstrate that meta‑aminomethylacetophenones exhibit anti‑inflammatory effects in carrageenan‑induced edema models, while 3‑aminoacetophenone remains inactive [3]. For researchers screening novel anti‑inflammatory agents, CAS 149889‑64‑5 offers a structurally validated starting point that simpler aniline‑type acetophenones cannot provide.

Controlled‑Temperature Procurement Requiring Refrigerated Logistics

Organizations with established cold‑chain infrastructure (2–8 °C storage and refrigerated shipping) can reliably handle the meta‑isomer. Those without such capabilities may consider the ambient‑stable para‑isomer, but must acknowledge the divergent synthetic and biological utility documented above .

Application
Selection Property
Validation Focus
PNMT probe development
Measurable Ki vs. ortho‑isomer inactivity
Confirm PNMT inhibition assay sensitivity with meta‑isomer
CNS intermediate synthesis (FR‑145715)
Meta‑aminomethyl synthetic handle
Replicate published acylation/reduction sequence
Anti‑inflammatory lead identification
Class‑level anti‑inflammatory activity
Validate in carrageenan edema model (class‑level)
Refrigerated logistics planning
2–8 °C storage requirement
Ensure cold‑chain infrastructure for purity maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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